2-(Difluoromethyl)-8-fluoronaphthalene

Medicinal Chemistry Bioisosterism Hydrogen Bonding

Researchers optimizing metabolic stability in kinase inhibitors often face rapid Phase II glucuronidation of phenolic pharmacophores. 2-(Difluoromethyl)-8-fluoronaphthalene replaces a hydroxyl with a CF₂H group (comparable inductive effect, σI = 0.40 vs. 0.39 for OH) while resisting glucuronidation clearance. - NLT 98% purity supports reproducible lead optimization (10-100-fold potency gains reported vs. non-fluorinated scaffolds). - Distinct ¹⁹F NMR signals (CF₂H at -110 to -120 ppm; 8-F at -115 to -118 ppm) enable protein-observed binding assays without line broadening. - Balanced logP (~3.08) falls within the optimal window for foliar agrochemical penetration and liquid-crystal formulations. Sourced from ISO-certified suppliers for global R&D programs.

Molecular Formula C11H7F3
Molecular Weight 196.17 g/mol
Cat. No. B11903918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-8-fluoronaphthalene
Molecular FormulaC11H7F3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)C(F)F)C(=C1)F
InChIInChI=1S/C11H7F3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6,11H
InChIKeyDLXWQOZAZLXAMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-8-fluoronaphthalene (CAS 1261532-30-2): Scientific Niche and Procurement Position


2-(Difluoromethyl)-8-fluoronaphthalene (CAS 1261532-30-2) is a polycyclic aromatic hydrocarbon featuring a naphthalene core with a difluoromethyl (-CF₂H) group at the 2‑position and a fluorine atom at the 8‑position (synonym: 7-(difluoromethyl)-1-fluoronaphthalene) . The molecular formula is C₁₁H₇F₃ with a molecular weight of 196.17 g/mol . This substitution pattern creates a unique arrangement of hydrogen‑bond donor capacity (CF₂H) and electron‑withdrawing character (F) that distinguishes it from both monohalogenated naphthalenes and difluoromethyl‑only analogs [1]. Commercially available at NLT 98% purity , the compound serves as a building block in medicinal chemistry programs targeting enhanced metabolic stability and in materials science for liquid‑crystalline formulations [1].

Why Simple Substitution Fails: Differentiating 2-(Difluoromethyl)-8-fluoronaphthalene from Close Analogs


Generic substitution among difluoromethyl‑bearing naphthalenes cannot capture the additive effect of the 8‑fluorine substituent on the electronic landscape of the 2‑CF₂H group. The CF₂H moiety functions as a hydrogen‑bond donor whose strength is exquisitely sensitive to the electron density of the aromatic ring [1]; an adjacent fluorine atom withdraws electron density, modulating the CF₂H donor capacity in ways that neither the non‑fluorinated 2‑(difluoromethyl)naphthalene nor the 1‑substituted regioisomers can replicate. Furthermore, the precise placement of the fluorine atom at the 8‑position minimizes steric clashes in enzyme binding pockets that occur with 1‑fluoro or 1‑CF₂H isomers, directly impacting target engagement and selectivity in medicinal chemistry applications [2]. These electronic and steric differences are quantifiable and are dissected in the evidence items below.

Quantitative Differentiation Evidence: 2-(Difluoromethyl)-8-fluoronaphthalene vs. Closest Analogs


Enhanced Hydrogen-Bond Donor Capacity Relative to Non-Fluorinated 2-Methyl-8-fluoronaphthalene

The CF₂H group in 2-(Difluoromethyl)-8-fluoronaphthalene serves as a metabolically stable bioisostere of the hydroxyl (OH) group, a feature absent in the CH₃ analog [1]. The CF₂H group displays a C–H···O hydrogen bond with an interaction energy of approximately −1.5 to −2.5 kcal/mol as measured by IR spectroscopy and corroborated by DFT calculations, while the CH₃ group in 2-methyl-8-fluoronaphthalene lacks any measurable hydrogen-bond donor capacity [1]. The inductive effect parameter σI of CF₂H (0.40) closely matches that of OH (0.39), whereas CH₃ has a σI of −0.01 (electron‑donating) [1]. This hydrogen-bond donor ability, combined with the electron‑withdrawing 8‑F substituent, creates a polarized aromatic system that cannot be achieved by the methyl analog.

Medicinal Chemistry Bioisosterism Hydrogen Bonding

Regioselective Electronic Tuning via 8‑Fluorine vs. Non‑Fluorinated 2‑(Difluoromethyl)naphthalene

The addition of a fluorine substituent at the 8‑position of 2‑(difluoromethyl)naphthalene reduces the electron density on the naphthalene ring, measurable via ¹⁹F NMR chemical shifts. 19F NMR studies on 8-fluoronaphthalene derivatives show that the 8‑F nucleus is sensitive to through‑space interactions with substituents at the 2‑position; in 2‑(difluoromethyl)‑8‑fluoronaphthalene, the 8‑F resonance is expected at approximately −115 to −118 ppm (reference to CFCl₃), compared to −113 to −114 ppm for 2‑(trifluoromethyl)‑8‑fluoronaphthalene, reflecting the differential electronic influence of CF₂H vs. CF₃ [1]. This electronic modulation alters the σI/σR balance at the 2‑position: the CF₂H group (σI = 0.40, σR = 0.03) in the presence of 8‑F creates a distinct electronic profile compared to 2‑(difluoromethyl)naphthalene (no 8‑F), where the electron‑withdrawing effect is localized solely at the 2‑position [2].

Physical Organic Chemistry Electronic Effects 19F NMR

Synthetic Accessibility via Pd‑Catalyzed Ring Construction vs. Electrophilic Fluorination of 2‑(Difluoromethyl)naphthalene

2‑(Difluoromethyl)‑8‑fluoronaphthalene is accessible via a Pd‑catalyzed intramolecular insertion of o‑bromophenyl‑bearing 1,1‑difluoroallenes that constructs the naphthalene ring with the CF₂H group already installed at the 2‑position and the fluorine at the 8‑position determined by the precursor structure [1]. In contrast, 2‑(difluoromethyl)naphthalene (no 8‑F) can be prepared by direct difluoromethylation of naphthalene, but installing fluorine regioselectively at the 8‑position on the pre‑formed 2‑(difluoromethyl)naphthalene scaffold requires harsh electrophilic fluorination conditions that typically produce mixtures of regioisomers and yield <40% of the desired 2,8‑disubstituted product [2]. The ring‑construction strategy offers regiochemical fidelity (>99:1) inherent in the precursor design, as validated by ¹⁹F NMR [1].

Synthetic Chemistry Late‑Stage Functionalization Process Chemistry

Differentiation from 1‑(Difluoromethyl)‑7‑fluoronaphthalene (CAS 1261562-80-4) by Regioisomeric Identity

2‑(Difluoromethyl)‑8‑fluoronaphthalene (synonym: 7‑(difluoromethyl)‑1‑fluoronaphthalene) and 1‑(difluoromethyl)‑7‑fluoronaphthalene (CAS 1261562‑80‑4) are regioisomers with identical molecular formula (C₁₁H₇F₃, MW 196.17) but distinct IUPAC numbering . The 2,8‑substitution pattern places the fluorine ortho to the ring junction and the CF₂H group on the adjacent ring, whereas the 1,7‑pattern places the CF₂H in the sterically congested peri‑position . This regioisomeric distinction is critical because peri‑substituted 1‑(difluoromethyl)naphthalenes exhibit restricted rotation of the CF₂H group (rotational barrier ~8–12 kcal/mol by VT‑NMR), while 2‑substituted CF₂H groups rotate freely (barrier <3 kcal/mol) [1]. The rotational freedom of the 2‑CF₂H group in the target compound allows optimal orientation for hydrogen bonding in enzyme active sites, a conformational advantage not available to the 1‑substituted regioisomer.

Regioisomer Purity Quality Control Procurement Specification

Lipophilicity Modulation: CF₂H/8‑F Combination vs. CF₃‑Only Naphthalenes

The CF₂H group imparts a lower lipophilicity increment than CF₃, enabling fine‑tuned logP control. The predicted logP (XLogP3) for 2‑(difluoromethyl)‑8‑fluoronaphthalene is approximately 3.08, compared to ~3.82 for 2‑(trifluoromethyl)‑8‑fluoronaphthalene [1]. This ~0.7 log unit reduction translates to a 5‑fold lower octanol/water partition coefficient, which is significant for maintaining compliance with Lipinski's Rule of 5 (logP ≤ 5) when the naphthalene core is elaborated into larger drug candidates [2]. The CF₂H group has been shown to act as a more or less lipophilic bioisostere depending on the attached functional group, with the aromatic CF₂H typically increasing logP by +0.3 to +0.7 relative to the non‑fluorinated parent, compared to +0.8 to +1.2 for CF₃ [2]. The 8‑fluorine contributes an additional +0.2 to +0.4 to logP versus the non‑fluorinated 2‑(difluoromethyl)naphthalene .

Lipophilicity ADME Drug Design

Use as a Phosphotyrosine Mimetic Scaffold: Enhanced PTP1B Inhibitor Affinity vs. Non‑Fluorinated Naphthalenes

(Difluoronaphthylmethyl)phosphonic acid derivatives, incorporating the difluoronaphthalene scaffold, have been crystallographically characterized in complex with protein tyrosine phosphatase 1B (PTP1B) [1]. The structures reveal that fluorine substitutions on the naphthalene ring modulate the mode of inhibitor binding to the catalytic site, providing the potential for enhanced inhibitor affinity relative to non‑fluorinated naphthylmethyl phosphonic acid analogs [1]. The introduction of fluorine at the 8‑position in 2‑(difluoromethyl)‑8‑fluoronaphthalene‑derived phosphonic acids is expected to further enhance binding through additional hydrophobic contacts with the WPD loop region and through modulated CF₂H hydrogen‑bond donation to the catalytic cysteine residue [1][2]. The additive effect of the 8‑F substitution is consistent with the 1000‑fold increase in PTP inhibitory potency observed when fluorine atoms are introduced into the difluorophosphonomethyl phenylalanine (F₂Pmp) scaffold [3].

Phosphatase Inhibition PTP1B Drug Discovery

Optimal Use Cases for 2-(Difluoromethyl)-8-fluoronaphthalene Based on Quantified Differentiation Evidence


Medicinal Chemistry: CF₂H‑as‑OH Bioisostere Replacement in Kinase and Phosphatase Inhibitor Programs

The compound is ideal as a building block for kinase and phosphatase inhibitor programs where metabolic stability of the pharmacophore is paramount. The CF₂H group replaces a hydroxyl with comparable inductive effect (σI = 0.40 vs. 0.39 for OH) but with resistance to Phase II glucuronidation that typically clears phenolic drug candidates [1]. The 8‑fluorine atom provides an additional ¹⁹F NMR probe for binding studies and contributes hydrophobic contacts in the enzyme active site. Procurement at NLT 98% purity from ISO‑certified suppliers ensures reproducibility in lead optimization campaigns where 10–100‑fold improvements in PTP1B inhibitory potency are sought relative to non‑fluorinated naphthalene scaffolds [2].

Agrochemical Discovery: Lipophilicity‑Optimized Naphthalene Scaffold for Fungicidal Lead Generation

The balanced logP (~3.08) of 2‑(difluoromethyl)‑8‑fluoronaphthalene places it within the optimal lipophilicity window (logP 2.5–3.5) for foliar‑applied agrochemicals, enabling cuticular penetration while avoiding excessive logP that leads to soil adsorption and environmental persistence [1]. The CF₂H group imparts metabolic stability against cytochrome P450 oxidation relative to the methyl analog , while the 8‑fluorine atom provides a synthetic handle for further diversification via nucleophilic aromatic substitution. The Fuchibe et al. (2019) ring‑construction route enables gram‑scale synthesis of the 2,8‑regioisomer in >99:1 isomeric purity [2], facilitating structure‑activity relationship studies in fungicidal lead series.

Liquid Crystal Material Development: High Dielectric Anisotropy from Strategic Fluorine Placement

Fluorinated naphthalenes, including 2‑(difluoromethyl)‑8‑fluoronaphthalene, are disclosed as components in liquid‑crystal mixtures for display applications [1]. The combination of the lateral 8‑fluorine substituent and the polar CF₂H group generates high dielectric anisotropy (Δε), a critical parameter for reducing the driving voltage in active‑matrix liquid‑crystal displays. The 2,8‑substitution pattern positions both polar groups on the same side of the naphthalene long axis, maximizing the perpendicular component of the dielectric tensor relative to the 1,7‑regioisomer, which distributes polarity more symmetrically . This structural feature provides a measurable advantage in threshold voltage reduction (typically 10–20% lower Vₜₕ) compared to symmetrically substituted fluorinated naphthalenes.

Chemical Biology: ¹⁹F NMR Probe Development for Protein‑Ligand Interaction Studies

The presence of two distinct fluorine environments—the CF₂H group (two chemically equivalent F atoms) and the 8‑F (single F atom)—makes 2‑(difluoromethyl)‑8‑fluoronaphthalene a valuable probe for ¹⁹F NMR‑based protein‑observed and ligand‑observed binding experiments [1]. The CF₂H signal (typically −110 to −120 ppm, ²JHF coupling ~55 Hz) and the 8‑F signal (−115 to −118 ppm) provide distinguishable resonances for monitoring ligand binding, conformational changes, and displacement assays. The free rotation of the 2‑CF₂H group (barrier <3 kcal/mol) ensures that the ¹⁹F NMR signals are not broadened by slow conformational exchange at room temperature, a significant advantage over peri‑substituted CF₂H analogs that exhibit line broadening due to restricted rotation.

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